molecular formula C19H22N6S B14928550 9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928550
M. Wt: 366.5 g/mol
InChI Key: DPSFTDMITHKXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines elements of pyrazole, triazole, and benzothiophene, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the pyrazole and triazole intermediates. These intermediates are then subjected to cyclization reactions to form the final compound. Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been shown to inhibit CDK2/cyclin A2, affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

Compared to similar compounds, 9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of pyrazole, triazole, and benzothiophene moieties.

Properties

Molecular Formula

C19H22N6S

Molecular Weight

366.5 g/mol

IUPAC Name

13-ethyl-4-[1-(4-methylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H22N6S/c1-4-13-5-6-14-15(7-13)26-19-16(14)18-22-17(23-25(18)10-20-19)12(3)24-9-11(2)8-21-24/h8-10,12-13H,4-7H2,1-3H3

InChI Key

DPSFTDMITHKXLU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C(C)N5C=C(C=N5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.